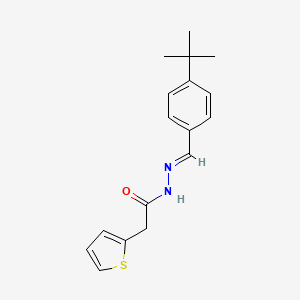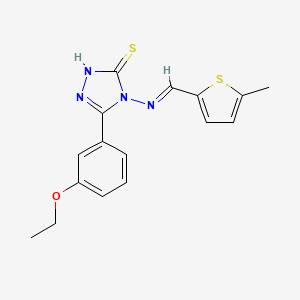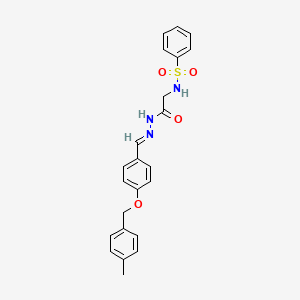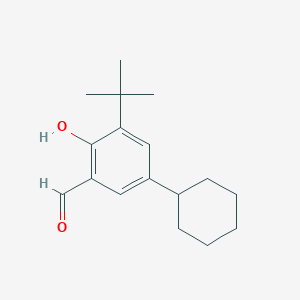
N'-(4-Tert-butylbenzylidene)-2-(2-thienyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Tert-butylbenzylidene)-2-(2-thienyl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Tert-butylbenzylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 4-tert-butylbenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Tert-butylbenzylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N’-(4-Tert-butylbenzylidene)-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-Methylbenzylidene)-2-(2-thienyl)acetohydrazide
- N’-(4-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide
- N’-(4-Methoxybenzylidene)-2-(2-thienyl)acetohydrazide
Uniqueness
N’-(4-Tert-butylbenzylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, making it a distinct compound in its class.
Propriétés
Formule moléculaire |
C17H20N2OS |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C17H20N2OS/c1-17(2,3)14-8-6-13(7-9-14)12-18-19-16(20)11-15-5-4-10-21-15/h4-10,12H,11H2,1-3H3,(H,19,20)/b18-12+ |
Clé InChI |
IVPFAICCJWANPQ-LDADJPATSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CS2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate](/img/structure/B12019511.png)



![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019535.png)
![Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12019547.png)


![N'-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide](/img/structure/B12019579.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019582.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019583.png)

![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12019591.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019592.png)
